N-(4-fluorobenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide
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Overview
Description
N-(4-fluorobenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide is a synthetic organic compound that belongs to the class of thiazepanes This compound is characterized by the presence of a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine and a thiol. The reaction is typically carried out under acidic or basic conditions to facilitate ring closure.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the thiazepane intermediate with a fluorobenzyl halide in the presence of a base, such as potassium carbonate, to form the desired product.
Introduction of the Phenyl Group: The phenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This involves reacting the thiazepane intermediate with a phenylboronic acid in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Fluorobenzyl halides, potassium carbonate, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazepane derivatives.
Substitution: Substituted thiazepane derivatives with various nucleophiles.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It may find applications in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorobenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide: Unique due to the presence of both fluorobenzyl and phenyl groups.
N-(4-fluorobenzyl)-piperazine derivatives: Similar in structure but with a piperazine ring instead of a thiazepane ring.
N-(4-fluorobenzyl)-benzamide derivatives: Similar in structure but with a benzamide moiety instead of a thiazepane ring.
Uniqueness
This compound is unique due to its specific combination of a thiazepane ring, fluorobenzyl group, and phenyl group
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-7-phenyl-1,4-thiazepane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2OS/c20-17-8-6-15(7-9-17)14-21-19(23)22-11-10-18(24-13-12-22)16-4-2-1-3-5-16/h1-9,18H,10-14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKNOSGIIUZYGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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